molecular formula C19H13ClN2O5S B302672 4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid

4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid

カタログ番号 B302672
分子量: 416.8 g/mol
InChIキー: ZRSNAOWHWVYHIJ-VNOLOYJFSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid, also known as COTI-2, is a small molecule that has been developed as a potential cancer therapeutic agent. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用機序

4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid works by binding to mutant p53 and stabilizing it, which leads to the restoration of its tumor-suppressive function. This results in the inhibition of tumor growth and the induction of apoptosis in cancer cells. 4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has also been shown to inhibit the activity of certain enzymes that are involved in the metabolism of cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which can help prevent the spread of cancer to other parts of the body. In addition, 4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been shown to sensitize cancer cells to chemotherapy, which can improve the effectiveness of existing cancer treatments.

実験室実験の利点と制限

One of the advantages of using 4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid in lab experiments is that it has shown promising results in preclinical studies, which suggests that it may be an effective therapeutic agent for the treatment of cancer. However, one limitation of using 4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid in lab experiments is that it is a small molecule, which can make it difficult to target specific cells or tissues. In addition, 4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not yet fully understood.

将来の方向性

There are several future directions for research on 4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid. One area of research is to further investigate its mechanism of action and how it interacts with mutant p53. Another area of research is to evaluate its safety and efficacy in clinical trials. In addition, researchers may explore the potential of combining 4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid with other cancer treatments, such as chemotherapy or immunotherapy, to improve its effectiveness. Finally, researchers may investigate the potential of 4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid for the treatment of other diseases, such as neurodegenerative disorders, where mutant p53 has been implicated.

合成法

4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 6-chloro-1,3-benzodioxole, which is then reacted with thiosemicarbazide to form 6-chloro-1,3-benzodioxole-5-carbothioamide. This compound is then reacted with methyl isothiocyanate to form 6-chloro-1,3-benzodioxole-5-carbomethoxythioamide. The final step involves the reaction of this compound with 4-amino-benzoic acid to form 4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid.

科学的研究の応用

4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been extensively studied in preclinical models of various cancers, including breast, lung, ovarian, and colon cancer. It has been shown to inhibit the activity of mutant p53, a protein that is commonly found in cancer cells and is associated with tumor growth and resistance to chemotherapy. 4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid may be a promising therapeutic agent for the treatment of various types of cancer.

特性

製品名

4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid

分子式

C19H13ClN2O5S

分子量

416.8 g/mol

IUPAC名

4-[[(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C19H13ClN2O5S/c1-22-17(23)16(7-11-6-14-15(8-13(11)20)27-9-26-14)28-19(22)21-12-4-2-10(3-5-12)18(24)25/h2-8H,9H2,1H3,(H,24,25)/b16-7-,21-19?

InChIキー

ZRSNAOWHWVYHIJ-VNOLOYJFSA-N

異性体SMILES

CN1C(=O)/C(=C/C2=CC3=C(C=C2Cl)OCO3)/SC1=NC4=CC=C(C=C4)C(=O)O

SMILES

CN1C(=O)C(=CC2=CC3=C(C=C2Cl)OCO3)SC1=NC4=CC=C(C=C4)C(=O)O

正規SMILES

CN1C(=O)C(=CC2=CC3=C(C=C2Cl)OCO3)SC1=NC4=CC=C(C=C4)C(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。